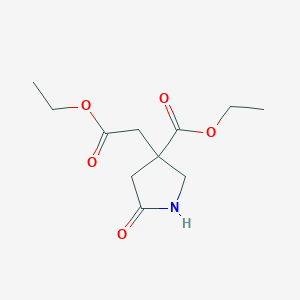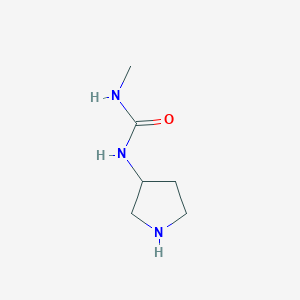
(1R)-1-(adamantan-1-yl)ethan-1-ol
Übersicht
Beschreibung
(1R)-1-(adamantan-1-yl)ethan-1-ol: is a chiral alcohol compound featuring an adamantane group attached to an ethan-1-ol moiety. Adamantane is a highly stable, diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant rigidity and stability to the molecule. The presence of the chiral center at the first carbon atom of the ethan-1-ol group makes this compound optically active, allowing it to exist in enantiomeric forms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for synthesizing (1R)-1-(adamantan-1-yl)ethan-1-ol involves the reduction of adamantanone using chiral reducing agents or catalysts. For instance, the reduction can be achieved using sodium borohydride (NaBH4) in the presence of a chiral ligand to ensure the formation of the desired enantiomer.
Grignard Reaction: Another synthetic route involves the reaction of adamantylmagnesium bromide with acetaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions is optimized to minimize costs and maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R)-1-(adamantan-1-yl)ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, adamantanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming (1R)-1-(adamantan-1-yl)ethan-1-chloride.
Esterification: The compound can react with carboxylic acids or their derivatives to form esters. For instance, reacting with acetic anhydride in the presence of a catalyst like sulfuric acid can yield (1R)-1-(adamantan-1-yl)ethyl acetate.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Esterification: Acetic anhydride, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: Adamantanone
Substitution: (1R)-1-(adamantan-1-yl)ethan-1-chloride
Esterification: (1R)-1-(adamantan-1-yl)ethyl acetate
Wissenschaftliche Forschungsanwendungen
Chemistry: (1R)-1-(adamantan-1-yl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its rigid adamantane structure provides steric hindrance, making it valuable in the design of sterically demanding ligands and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s stability and chiral nature make it a potential candidate for the development of enantioselective drugs. Researchers are exploring its use in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins, where its rigidity and stability enhance the material properties.
Wirkmechanismus
The mechanism of action of (1R)-1-(adamantan-1-yl)ethan-1-ol depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The adamantane moiety provides a hydrophobic interaction surface, while the hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(adamantan-1-yl)ethan-1-ol: The enantiomer of (1R)-1-(adamantan-1-yl)ethan-1-ol, differing only in the configuration at the chiral center.
Adamantanone: The oxidized form of this compound.
1-Adamantanol: A simpler alcohol derivative of adamantane, lacking the ethan-1-ol moiety.
Uniqueness: this compound is unique due to its chiral center and the presence of the adamantane group, which imparts significant rigidity and stability. This combination of features makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
(1R)-1-(1-adamantyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13H,2-7H2,1H3/t8-,9?,10?,11?,12?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALBLVPSPRKDJI-AAWJQDODSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C12CC3CC(C1)CC(C3)C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701226806 | |
| Record name | (αR)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91410-69-4 | |
| Record name | (αR)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91410-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701226806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(chloromethyl)phenyl]acetamide](/img/structure/B3389054.png)



![2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine](/img/structure/B3389093.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)benzoic acid](/img/structure/B3389099.png)








